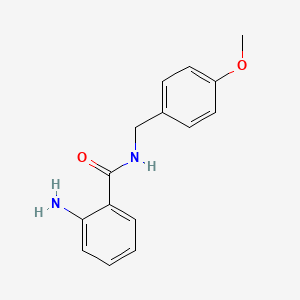

2-amino-N-(4-methoxybenzyl)benzamide

Descripción

BenchChem offers high-quality 2-amino-N-(4-methoxybenzyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(4-methoxybenzyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGHGODWSGIUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to Investigating 2-amino-N-(4-methoxybenzyl)benzamide as a Modulator of SIRT1 and SIRT2 Activity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuins, a class of NAD⁺-dependent histone deacetylases, have emerged as critical regulators in a myriad of cellular processes, including aging, metabolism, and neurodegeneration. Specifically, SIRT1 and SIRT2 are prominent therapeutic targets due to their diverse and sometimes opposing roles in disease pathology. While a variety of modulators for these enzymes have been identified, the vast chemical space for novel inhibitors remains largely unexplored. This guide provides a comprehensive framework for the synthesis, in vitro characterization, and cellular evaluation of a novel compound, 2-amino-N-(4-methoxybenzyl)benzamide, as a potential inhibitor of SIRT1 and SIRT2. We present detailed, field-proven protocols for chemical synthesis, enzymatic activity assays, and cell-based secondary assays, underpinned by a robust discussion of the scientific rationale for each experimental choice. This document is intended to serve as a technical roadmap for researchers seeking to identify and characterize new small molecule modulators of sirtuin activity.

Introduction: The Dichotomous Roles of SIRT1 and SIRT2 in Cellular Homeostasis

Sirtuins are a family of seven (SIRT1-SIRT7 in mammals) NAD⁺-dependent protein deacetylases that play pivotal roles in cellular regulation.[1] They are implicated in a wide array of physiological and pathological processes, including gene silencing, control of the cell cycle, apoptosis, and energy homeostasis.[2] SIRT1 and SIRT2, in particular, have garnered significant attention as potential therapeutic targets for a range of human diseases.

SIRT1 is predominantly a nuclear protein, although it can shuttle to the cytoplasm.[3] It is a key regulator of metabolic pathways and has been linked to longevity.[2] Its deacetylation of substrates such as p53 and PGC-1α is associated with cellular stress response and mitochondrial biogenesis.[1][4] Activation of SIRT1 is generally considered to be protective against neurodegenerative diseases.[3] Conversely, SIRT1 inhibitors are being explored for cancer therapy, as SIRT1 is overexpressed in several types of cancer and promotes cancer cell survival.[5]

SIRT2, on the other hand, is primarily located in the cytoplasm and is involved in the regulation of the cell cycle through the deacetylation of α-tubulin.[1][4] Unlike SIRT1, inhibition of SIRT2 has shown promise in models of neurodegenerative disorders like Parkinson's and Huntington's disease.[3][6] This suggests that selective inhibition of SIRT2 could be a viable therapeutic strategy.

Given the distinct and sometimes opposing roles of SIRT1 and SIRT2, the development of selective inhibitors is a key objective in drug discovery.[3] This guide focuses on a systematic approach to evaluate a novel benzamide derivative, 2-amino-N-(4-methoxybenzyl)benzamide, for its potential to inhibit these two important sirtuins.

Synthesis of 2-amino-N-(4-methoxybenzyl)benzamide

The proposed synthesis of 2-amino-N-(4-methoxybenzyl)benzamide can be achieved through a straightforward amidation reaction between isatoic anhydride and 4-methoxybenzylamine. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of such reactions.

Proposed Synthetic Scheme

Sources

- 1. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Sirtuins and Neurodegeneration [jneurology.com]

- 4. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

- 5. What are SIRT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

2-amino-N-(4-methoxybenzyl)benzamide SMILES and InChIKey

An In-Depth Technical Guide to 2-amino-N-(4-methoxybenzyl)benzamide

Executive Summary & Chemical Identity

2-amino-N-(4-methoxybenzyl)benzamide is a pivotal "privileged scaffold" intermediate in medicinal chemistry. It belongs to the class of anthranilamides , characterized by an ortho-amino benzamide core coupled to a para-methoxybenzyl moiety.

This molecule serves as a critical synthon for the synthesis of quinazolinones (e.g., Rutecarpine analogs) and benzodiazepines , which are pharmacophores frequently associated with EGFR inhibition, SIRT1 activation, and anti-inflammatory pathways. Its dual-nitrogen architecture—comprising a nucleophilic aniline amine and an electrophilic amide carbonyl—makes it an ideal candidate for cyclocondensation reactions.

Chemical Specifications

| Property | Data |

| IUPAC Name | 2-amino-N-[(4-methoxyphenyl)methyl]benzamide |

| Common Name | N-(4-methoxybenzyl)anthranilamide |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.30 g/mol |

| SMILES | COc1ccc(CNC(=O)c2ccccc2N)cc1 |

| InChI String | InChI=1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) |

| LogP (Predicted) | ~2.3 |

| H-Bond Donors | 2 (Aniline -NH₂, Amide -NH-) |

| H-Bond Acceptors | 3 (Amide C=O, Methoxy -O-, Aniline N) |

Synthesis Protocol: The Isatoic Anhydride Route

The most robust, atom-economic method for synthesizing 2-amino-N-(4-methoxybenzyl)benzamide avoids the use of coupling reagents (like EDC/HOBt) which can lead to oligomerization of the anthranilic acid. Instead, we utilize the nucleophilic ring-opening of isatoic anhydride .

Mechanism of Action

The 4-methoxybenzylamine acts as a nucleophile, attacking the carbonyl at position 4 of the isatoic anhydride ring. This triggers a decarboxylative ring-opening, releasing CO₂ as the only byproduct and yielding the pure anthranilamide.

Experimental Workflow

Reagents:

-

Isatoic Anhydride (1.0 equiv)

-

4-Methoxybenzylamine (1.05 equiv)

-

Solvent: Ethanol (EtOH) or Water/Ethanol (1:1) mixture.

-

Catalyst (Optional): Sulfamic acid (10 mol%) can accelerate the reaction but is often unnecessary for primary amines.

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Isatoic Anhydride (10 mmol, 1.63 g) in 50 mL of Ethanol.

-

Addition: Add 4-Methoxybenzylamine (10.5 mmol, 1.44 g) dropwise to the suspension at room temperature.

-

Reaction:

-

Heat the mixture to reflux (80°C) .

-

Observation: The evolution of CO₂ gas (bubbling) indicates reaction progress. The suspension will gradually clear as the anhydride is consumed and the product forms.

-

Maintain reflux for 2–4 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

-

-

Workup (Self-Validating Step):

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 100 mL of ice-cold water.

-

The product, 2-amino-N-(4-methoxybenzyl)benzamide , typically precipitates as a white to off-white solid.

-

-

Purification:

-

Filter the solid under vacuum.

-

Wash with cold water (2 x 20 mL) to remove excess amine.

-

Recrystallize from Ethanol/Water if high purity (>99%) is required.

-

Yield Expectation: 85–95%.

Applications in Drug Discovery

This scaffold is rarely the "end-game" molecule; it is a high-value intermediate.

A. Synthesis of Quinazolinone Alkaloids

The primary utility of this compound is its conversion into 2,3-disubstituted quinazolin-4(1H)-ones .[1]

-

Reaction: Condensation with an aldehyde (R-CHO) followed by oxidative cyclization (using I₂ or DDQ) or reaction with an orthoester.

-

Target: EGFR inhibitors and anticancer agents often feature this tricyclic core.

B. SIRT1 Activators

Benzamide derivatives are explored as Sirtuin 1 (SIRT1) activators. The 4-methoxybenzyl group mimics the hydrophobic "cap" found in many histone deacetylase (HDAC) inhibitors, although this specific molecule lacks the zinc-binding hydroxamic acid group, making it a precursor for "Class I" selective inhibitors.

Visualization of Chemical Pathways

Diagram 1: Synthesis & Cyclization Pathway

This diagram illustrates the flow from raw materials to the anthranilamide intermediate, and finally to the quinazolinone pharmacophore.

Caption: Atom-economic synthesis of the target scaffold via isatoic anhydride ring-opening, followed by cyclization to bioactive quinazolinones.

Diagram 2: Retrosynthetic Analysis

Understanding the disconnection points for medicinal chemistry optimization.

Caption: Retrosynthetic breakdown showing the modular assembly of the benzamide core and the benzyl tail.

References

-

Chemical Identity & Structure

-

PubChem.[2] Compound Summary for 2-aminobenzamide derivatives. National Library of Medicine.

-

Source:

-

-

Synthesis Methodology (Isatoic Anhydride)

- Efficient synthesis of 2,3-dihydroquinazolin-4(1H)

-

Source:

-

Quinazolinone Applications

- Mhaldar, S. N., et al. (2018). Three-component reaction between isatoic anhydride, amine and aldehydes. Acta Crystallographica.

-

Source:

-

General Benzamide Chemistry

- The Chemistry of Anthranilic Acid Deriv

-

Source:

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2-amino-N-(4-methoxybenzyl)benzamide from Isatoic Anhydride

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for the synthesis of 2-amino-N-(4-methoxybenzyl)benzamide, a valuable scaffold in medicinal chemistry, from the readily available starting material, isatoic anhydride. The protocol herein emphasizes a robust, efficient, and scalable approach, suitable for both academic research and industrial drug development settings. We delve into the underlying reaction mechanism, provide a meticulously detailed experimental protocol, and discuss critical process parameters, safety considerations, and methods for purification and characterization. This guide is designed to be a self-validating system, enabling researchers to replicate and adapt the methodology with a high degree of confidence.

Introduction: The Significance of 2-Aminobenzamides

2-Aminobenzamide derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These scaffolds exhibit a wide array of pharmacological activities, including antibacterial, antifungal, and insecticidal properties. Furthermore, they serve as crucial intermediates in the synthesis of more complex heterocyclic systems, such as quinazolinones, which are themselves of significant therapeutic interest. The target molecule, 2-amino-N-(4-methoxybenzyl)benzamide, incorporates the N-benzylbenzamide moiety, a scaffold that has been explored for its potential as a dual modulator of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), targets relevant to metabolic syndrome.[2] The synthesis from isatoic anhydride offers a direct and atom-economical route to this and related N-substituted 2-aminobenzamides.[3][4]

Reaction Mechanism and Rationale

The synthesis of 2-amino-N-(4-methoxybenzyl)benzamide from isatoic anhydride and 4-methoxybenzylamine proceeds via a nucleophilic acyl substitution-decarboxylation cascade. The reaction is initiated by the nucleophilic attack of the primary amine (4-methoxybenzylamine) on one of the carbonyl carbons of the isatoic anhydride ring.

Causality Behind Experimental Choices:

-

Nucleophilic Attack: The reaction can, in principle, occur at either the C2 or C4 carbonyl of the isatoic anhydride. However, reaction with amines at the C4 carbonyl is generally favored under neutral or mildly acidic conditions, leading to the formation of the desired amide with the release of carbon dioxide.[5]

-

Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) is often employed to ensure the solubility of the reactants and to facilitate the reaction, which may proceed through charged intermediates.[3][6]

-

Temperature Control: The reaction is typically conducted at an elevated temperature to promote the decarboxylation of the intermediate carbamic acid, driving the reaction to completion.[3] However, excessive heat should be avoided to minimize the formation of side products.

Caption: Reaction mechanism for the synthesis of 2-amino-N-(4-methoxybenzyl)benzamide.

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis, purification, and characterization of 2-amino-N-(4-methoxybenzyl)benzamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Isatoic Anhydride | ≥97% | Standard Chemical Supplier | Moisture sensitive.[7] |

| 4-Methoxybenzylamine | ≥98% | Standard Chemical Supplier | |

| Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier | |

| Ethanol | Reagent Grade | Standard Chemical Supplier | For recrystallization. |

| Deionized Water | |||

| Standard Glassware | Round-bottom flask, condenser, etc. | ||

| Magnetic Stirrer/Hotplate | |||

| Filtration Apparatus | Buchner funnel, vacuum flask. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.[7]

-

Handling Reagents: Isatoic anhydride can cause skin and eye irritation.[7][9] Avoid inhalation of dust.[8] 4-Methoxybenzylamine is a corrosive liquid. Handle with care.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Synthetic Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatoic anhydride (1.63 g, 10 mmol, 1.0 equiv.) in 20 mL of dimethylformamide (DMF).

-

Addition of Amine: To the stirred solution, add 4-methoxybenzylamine (1.37 g, 1.4 mL, 10 mmol, 1.0 equiv.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual DMF.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-N-(4-methoxybenzyl)benzamide as a solid.[3]

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Caption: A streamlined workflow for the synthesis of the target compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Melting Point: Determination of the melting point range.

-

Spectroscopy:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

-

Infrared (IR) spectroscopy to identify characteristic functional groups (e.g., N-H, C=O).

-

Mass Spectrometry (MS) to determine the molecular weight.[3]

-

Expected Results and Troubleshooting

| Parameter | Expected Outcome |

| Yield | 70-90% |

| Appearance | White to off-white solid |

| Purity (by HPLC/NMR) | >95% |

Troubleshooting Common Issues:

-

Low Yield:

-

Incomplete Reaction: Extend the reaction time or slightly increase the temperature. Ensure the starting materials are of high purity and are used in the correct stoichiometric ratio.

-

Loss during Work-up: Ensure complete precipitation by using a sufficient volume of ice-cold water. Minimize product loss during filtration and transfer steps.

-

-

Impure Product:

-

Inefficient Recrystallization: If the product remains impure after one recrystallization, a second recrystallization or column chromatography may be necessary. For column chromatography, a silica gel stationary phase with a hexane/ethyl acetate mobile phase is a good starting point.[10]

-

Side Reactions: The formation of o-ureidobenzoic acid derivatives can occur, especially if moisture is present.[11][12] Ensure anhydrous conditions are maintained.

-

Conclusion

The synthesis of 2-amino-N-(4-methoxybenzyl)benzamide from isatoic anhydride is a reliable and efficient process that provides access to a valuable building block for drug discovery and development.[13] The protocol detailed in this application note is designed to be straightforward and scalable. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can consistently obtain high yields of the pure product.

References

-

Organic Syntheses. Isatoic anhydride. [Link]

-

Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). Scientific Reports. [Link]

-

PrepChem.com. Synthesis of anthranilic acid amide. [Link]

-

PCM. Isatoic Anhydride MSDS Sheet. [Link]

-

PubMed. Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. [Link]

-

De Gruyter. Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. (2025). [Link]

- Google Patents.

-

ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2025). [Link]

-

PMC. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016). [Link]

- Google Patents. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

-

Journal of Organic Chemistry. Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (1956). [Link]

-

PubMed. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H) -one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one. (2018). [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. [Link]

-

Wikipedia. Isatoic anhydride. [Link]

-

SpringerLink. synthesis of heterocyclic compounds based on isatoic anhydrides (2h-3,1-benzoxazine-2,4-diones). (review). [Link]

-

ACS Publications. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015). [Link]

-

PrepChem.com. Synthesis of 2-amino-N,N-dibutyl benzamide. [Link]

-

ResearchGate. Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... [Link]

-

MySkinRecipes. 2-Amino-N-(4-methoxyphenyl)benzamide. [Link]

-

PMC. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. Isatoic Anhydride MSDS Sheet [pcmenergy.com]

- 8. echemi.com [echemi.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. US4421931A - Preparation of anthranilic acid amides - Google Patents [patents.google.com]

- 13. 2-Amino-N-(4-methoxyphenyl)benzamide [myskinrecipes.com]

Technical Application Note: High-Fidelity Synthesis of N-(4-Methoxybenzyl)anthranilamide

Topic: Protocol for amide coupling of 4-methoxybenzylamine and anthranilic acid Role: Senior Application Scientist

Abstract & Strategic Analysis

The synthesis of N-(4-methoxybenzyl)-2-aminobenzamide (anthranilamide) represents a classic yet nuanced challenge in medicinal chemistry. While amide coupling is routine, the specific reactants here—anthranilic acid (2-aminobenzoic acid) and 4-methoxybenzylamine —present a "competing nucleophile" scenario.

The Core Challenge: Anthranilic acid contains both a carboxylic acid and a free aniline amine. Using standard carbodiimide (EDC) or onium (HATU) coupling reagents carries a high risk of self-polymerization , where the activated anthranilic ester reacts with the aniline amine of a neighboring molecule rather than the intended 4-methoxybenzylamine.

The Solution: This protocol prioritizes the Isatoic Anhydride Method . This route utilizes a "masked" activated acid that is specific to the external amine, effectively eliminating self-coupling side reactions and ensuring high atom economy.

Route Comparison

| Feature | Method A: Isatoic Anhydride (Recommended) | Method B: Direct Coupling (HATU/EDC) |

| Mechanism | Nucleophilic Ring Opening / Decarboxylation | Activated Ester Formation |

| Selectivity | High (Aniline is protected in the ring) | Low (Risk of oligomerization) |

| Atom Economy | High (CO₂ is the only byproduct) | Low (Urea/guanidinium byproducts) |

| Purification | Precipitation/Filtration | Column Chromatography often required |

Reaction Mechanism & Workflow

The reaction proceeds via the nucleophilic attack of the primary amine (4-methoxybenzylamine) on the C4 carbonyl of the isatoic anhydride. This forms a tetrahedral intermediate which collapses to release carbon dioxide, unmasking the aniline amine and yielding the target amide irreversibly.

Figure 1: Mechanistic pathway for the synthesis of anthranilamides via isatoic anhydride ring opening.

Experimental Protocol: Isatoic Anhydride Method

Target: Synthesis of N-(4-methoxybenzyl)-2-aminobenzamide Scale: 5.0 mmol (approx. 1.2 g theoretical yield)

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Isatoic Anhydride (IA): 0.816 g (5.0 mmol) [CAS: 118-48-9]

-

4-Methoxybenzylamine: 0.755 g / 0.72 mL (5.5 mmol, 1.1 equiv) [CAS: 2393-23-9]

-

Solvent: Ethanol (Absolute) or DMF (Dimethylformamide). Note: Ethanol is preferred for green chemistry and ease of workup; DMF is required if IA solubility is poor.

-

Catalyst (Optional): Glacial Acetic Acid (0.1 equiv) or DMAP (0.1 equiv) can accelerate sluggish reactions, though often unnecessary for primary amines.

Step-by-Step Methodology

-

Setup:

-

Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Nitrogen purging is good practice but not strictly required as the reaction generates CO₂.

-

-

Dissolution:

-

Add 0.816 g Isatoic Anhydride to the flask.

-

Add 10 mL Ethanol (or DMF). Stir to create a suspension.

-

Critical Note: IA may not dissolve completely at RT. This is normal.

-

-

Addition:

-

Add 0.72 mL 4-Methoxybenzylamine dropwise to the stirring suspension.

-

Observation: You may observe slight gas evolution (CO₂) immediately upon addition.

-

-

Reaction:

-

Heat the mixture to reflux (80 °C) .

-

Maintain reflux for 2–4 hours .[1]

-

Monitoring: The suspension should clear as the anhydride is consumed and CO₂ evolves. Monitor by TLC (50% EtOAc/Hexanes). The starting material (IA) spot (high Rf) should disappear; the product (fluorescent blue under UV) will appear.

-

-

Workup (Precipitation):

-

If using Ethanol: Allow the reaction to cool to room temperature. The product often crystallizes directly from the cool ethanol. If not, concentrate the volume by 50% on a rotary evaporator and cool in an ice bath.

-

If using DMF: Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring. The product will precipitate as an off-white solid.

-

-

Isolation:

-

Filter the solid using a Büchner funnel.[1]

-

Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove excess amine.

-

Dry under vacuum at 45 °C for 4 hours.

-

Expected Results

-

Yield: 85–95%

-

Appearance: Off-white to beige crystalline solid.

-

Purity: >95% (by 1H NMR).

Alternative Protocol: HATU-Mediated Coupling (Discovery Scale)

Use this method ONLY if isatoic anhydride is unavailable or if the anthranilic acid moiety is highly substituted/modified.

Critical Constraint: To prevent self-coupling, you must use a slight excess of the benzylamine and add the reagents in a specific order to ensure the activated ester is intercepted by the benzylamine immediately.

Methodology

-

Dissolve Anthranilic Acid (1.0 equiv) in DMF (0.2 M).

-

Add DIPEA (3.0 equiv).

-

Add 4-Methoxybenzylamine (1.2 equiv).

-

Cool to 0 °C.

-

Add HATU (1.05 equiv) last.

-

Reasoning: Adding HATU last in the presence of the nucleophilic benzylamine minimizes the lifetime of the active ester, reducing the chance for the aniline nitrogen to compete.

-

-

Stir at RT for 12 hours.

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (removes unreacted acid) and brine. Purify via flash chromatography (Hex/EtOAc).

Analytical Validation

Confirm the identity of the product using the following diagnostic signals.

Data Summary Table

| Parameter | Expected Value | Notes |

| Molecular Formula | C₁₅H₁₆N₂O₂ | |

| Molecular Weight | 256.30 g/mol | [M+H]⁺ = 257.3 |

| Appearance | Off-white solid | |

| 1H NMR (DMSO-d₆) | δ 8.80 (t, 1H) | Amide NH (Couples to benzylic CH₂) |

| δ 6.30 (s, 2H) | Aniline NH₂ (Broad singlet, exchangeable) | |

| δ 4.35 (d, 2H) | Benzylic CH₂ (Doublet due to NH coupling) | |

| δ 3.73 (s, 3H) | Methoxy group (-OCH₃) |

Interpretation

-

Absence of COOH: The disappearance of the broad carboxylic acid proton (>11 ppm) confirms coupling.

-

Aniline Integrity: The presence of the broad singlet at ~6.3 ppm confirms the aniline amine remained free and did not react (no urea formation).

-

Amide Linkage: The triplet at ~8.8 ppm indicates the formation of the secondary amide bond.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (IA Method) | Incomplete ring opening | Increase reaction time or temperature. Ensure solvent is dry (water can hydrolyze IA to anthranilic acid). |

| Product is Oily/Sticky | Residual DMF or impurities | Recrystallize from Ethanol/Water (9:1). Triturate with cold diethyl ether. |

| Double Spot on TLC | Formation of "dimer" (rare in IA method) | Check starting material purity. If using HATU, switch to IA method immediately. |

| Starting Material Remains | Old Isatoic Anhydride | IA can hydrolyze to anthranilic acid over time if stored improperly. Check IR for anhydride peaks (1780, 1730 cm⁻¹). |

References

-

Isatoic Anhydride Chemistry: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

-

General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Specific Synthesis Data: BenchChem. (2025). Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note. (Analogous protocol validation).

-

Anthranilamide Scaffolds: Yadav, M. R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. Molecules.

Sources

Application Note: A Practical Guide to Determining the Solubility of 2-amino-N-(4-methoxybenzyl)benzamide in DMSO and Ethanol for Preclinical Research

Abstract

The characterization of a compound's physicochemical properties is a cornerstone of successful drug discovery and development. Solubility, in particular, governs a molecule's behavior in biological assays, its formulation potential, and ultimately its bioavailability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 2-amino-N-(4-methoxybenzyl)benzamide, a compound with potential applications in medicinal chemistry as an intermediate for various therapeutic agents.[1] We present a detailed theoretical framework and validated experimental protocols for measuring thermodynamic solubility in two critical solvents: Dimethyl Sulfoxide (DMSO), the universal solvent for primary compound screening, and Ethanol, a key excipient in pharmaceutical formulations.

Introduction: The Critical Role of Solubility Assessment

2-amino-N-(4-methoxybenzyl)benzamide belongs to the benzamide class of compounds, which are significant scaffolds in the design of kinase inhibitors and other therapeutic agents.[1] Before a compound can be advanced through the discovery pipeline, its solubility must be accurately determined. Poor solubility can lead to a host of challenges, including the underestimation of biological activity in in vitro assays, difficulties in creating viable formulations for in vivo studies, and ultimately, poor oral bioavailability.[2][3]

This guide focuses on two solvents of paramount importance in preclinical research:

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with an exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[4] Its miscibility with water and culture media makes it the standard for creating high-concentration stock solutions for high-throughput screening (HTS) and other biological assays.[5]

-

Ethanol: A versatile and pharmaceutically acceptable solvent.[6] It is widely used in liquid, topical, and injectable formulations to dissolve active pharmaceutical ingredients (APIs), act as a co-solvent to enhance the solubility of poorly soluble drugs, and serve as a preservative.[7][8][9]

Understanding the solubility of 2-amino-N-(4-methoxybenzyl)benzamide in both a primary screening vehicle (DMSO) and a common formulation solvent (Ethanol) provides critical data for informed decision-making throughout the drug development process.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between two key solubility measurements, as they provide different insights into a compound's behavior.[10]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution when added from a concentrated DMSO stock. It is a high-throughput method often used in early discovery to quickly rank-order compounds.[11] However, it can be influenced by the rate of dilution and the presence of DMSO, potentially leading to supersaturated, metastable solutions.[10]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution when it is in equilibrium with its most stable solid form.[3][12] The "shake-flask" method is the gold-standard for determining thermodynamic solubility and is crucial for lead optimization and formulation development.[2][13]

For the purposes of generating robust and reliable data for formulation and development, this guide will focus on the determination of thermodynamic solubility .

Compound and Solvent Profiles

| Property | 2-amino-N-(4-methoxybenzyl)benzamide | Dimethyl Sulfoxide (DMSO) | Ethanol (Anhydrous) |

| Molecular Formula | C₁₅H₁₆N₂O₂ | C₂H₆OS | C₂H₆O |

| Molecular Weight | 256.30 g/mol (approx.) | 78.13 g/mol | 46.07 g/mol |

| Type | Aromatic Amide | Polar Aprotic Solvent | Polar Protic Solvent |

| Key Features | Contains hydrogen bond donors (amine, amide) and acceptors (carbonyl, methoxy). | Exceptional solvating power for a wide range of compounds; hygroscopic.[4] | Pharmaceutically acceptable co-solvent and preservative; volatile.[6][8] |

Note: Physicochemical properties for 2-amino-N-(4-methoxybenzyl)benzamide are based on its chemical structure, as extensive experimental data is not publicly available.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol describes the definitive method for measuring the equilibrium solubility of 2-amino-N-(4-methoxybenzyl)benzamide. The objective is to create a saturated solution, allow it to reach equilibrium, and then quantify the concentration of the dissolved compound in the supernatant.

Rationale Behind the Method

The shake-flask method is considered the most reliable approach because it ensures that the dissolved compound is in true equilibrium with its most stable solid phase, providing a definitive solubility value under the specified conditions.[13] Adding an excess of the solid compound is critical to guarantee that the solution becomes saturated.[2] The extended incubation with agitation allows sufficient time for the dissolution process to reach equilibrium, which can be slow for some crystalline solids.[10] Subsequent separation of the solid and liquid phases by centrifugation and filtration is a crucial step to ensure that only the dissolved compound is quantified.[14]

Materials and Equipment

-

2-amino-N-(4-methoxybenzyl)benzamide (solid powder)

-

High-purity DMSO (≥99.9%)

-

High-purity Ethanol (≥99.5%, anhydrous)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 2 mL)

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control (or magnetic stirrer)

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-amino-N-(4-methoxybenzyl)benzamide (e.g., ~2-5 mg) directly into a glass vial. The key is to ensure undissolved solid will remain after equilibrium is reached.[2]

-

Carefully add a precise volume (e.g., 1.0 mL) of the selected solvent (DMSO or Ethanol) to the vial.

-

Prepare at least three replicate vials for each solvent.

-

Also prepare a "solvent blank" vial containing only the solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a consistent speed (e.g., 200 rpm) for 24-48 hours.[14] Maintain a constant temperature (e.g., 25°C or 37°C). A longer incubation time (up to 72 hours) may be necessary if the compound dissolves slowly.[10]

-

-

Phase Separation:

-

After incubation, visually confirm the presence of undissolved solid at the bottom of each vial. If no solid is present, the experiment must be repeated with a greater initial amount of the compound.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully aspirate the clear supernatant, taking care not to disturb the solid pellet.

-

Filter the collected supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulates.

-

Accurately dilute a known volume of the clear filtrate with the appropriate solvent (DMSO or Ethanol) to a concentration that falls within the linear range of the analytical method's calibration curve. A series of dilutions (e.g., 1:10, 1:100, 1:1000) is recommended to ensure an accurate measurement.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

-

Prepare a multi-point calibration curve using known concentrations of 2-amino-N-(4-methoxybenzyl)benzamide in the corresponding solvent.

-

Determine the concentration of the compound in the diluted samples by comparing its analytical response (e.g., peak area) to the calibration curve.

-

Workflow Diagram

Sources

- 1. 2-Amino-N-(4-methoxyphenyl)benzamide [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. evotec.com [evotec.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 6. Ethanol: The Versatile Solvent [ethanolfireplacefuel.com.au]

- 7. burjalfalak.com [burjalfalak.com]

- 8. THE PCCA BLOG | Different Alcohols Used in Compounding [pccarx.com]

- 9. researchgate.net [researchgate.net]

- 10. raytor.com [raytor.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

Application Notes and Protocols for the Synthesis of Quinazolinone Derivatives from 2-Amino-N-(4-methoxybenzyl)benzamide

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3][4][5][6] This document provides a comprehensive guide for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones utilizing 2-amino-N-(4-methoxybenzyl)benzamide as a versatile starting material. We detail a robust and widely applicable protocol involving the condensation of this precursor with various aldehydes. The causality behind experimental choices, the underlying reaction mechanism, and methods for purification and characterization are thoroughly discussed to ensure reproducibility and success for researchers in synthetic chemistry and drug development.

Introduction: The Significance of the Quinazolinone Core

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community.[4][7] Their rigid bicyclic structure, composed of fused benzene and pyrimidine rings, provides a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets.[3] This structural versatility has led to the development of several FDA-approved drugs, such as Erlotinib and Gefitinib, which are used in cancer therapy.[4][8]

The synthesis of the quinazolinone core often relies on the cyclization of readily available 2-aminobenzamide (anthranilamide) derivatives.[8][9][10][11] Among the most efficient methods is the condensation of a 2-aminobenzamide with an aldehyde, which proceeds through an initial imine formation followed by an intramolecular cyclization.[11][12]

This application note focuses on the use of a specific precursor, 2-amino-N-(4-methoxybenzyl)benzamide. The N-substituent, a 4-methoxybenzyl (PMB) group, is significant for several reasons. The PMB group is a well-established protecting group in organic synthesis, known for its stability under various conditions and its selective removal via oxidation.[13][14] In the context of quinazolinone synthesis, its presence at the N-3 position of the final product allows for the creation of a diverse library of 2,3-disubstituted derivatives, which are frequently associated with potent biological activity.[1][15]

General Synthetic Strategy and Mechanism

The primary strategy discussed herein involves a one-pot condensation reaction between 2-amino-N-(4-methoxybenzyl)benzamide and an aldehyde, followed by an oxidative cyclization to yield the target 2,3-disubstituted quinazolin-4(3H)-one.

Proposed Reaction Mechanism

The reaction is generally believed to proceed through the following key steps:

-

Imine Formation: The primary amino group (-NH2) of the 2-aminobenzamide nucleophilically attacks the carbonyl carbon of the aldehyde. This is often facilitated by an acid catalyst, which protonates the aldehyde's carbonyl oxygen, rendering it more electrophilic.[12] Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon. This ring-closing step forms a transient 2,3-dihydroquinazolin-4(1H)-one intermediate.[12]

-

Oxidation (Dehydrogenation): The dihydro-quinazolinone intermediate is then oxidized to the final, more stable aromatic quinazolin-4(3H)-one. This step can occur spontaneously in the presence of air (oxygen) or be promoted by an added oxidant.[11][16][17][18] Solvents like dimethyl sulfoxide (DMSO) can also serve as the oxidant at elevated temperatures.[11]

Caption: Figure 1: Plausible Reaction Mechanism

Experimental Protocols

Materials and Instrumentation

-

Starting Materials: 2-amino-N-(4-methoxybenzyl)benzamide, various aromatic and aliphatic aldehydes, p-toluenesulfonic acid monohydrate (p-TSA), dimethyl sulfoxide (DMSO). All reagents should be of analytical grade or higher.

-

Solvents: Ethanol, ethyl acetate (EtOAc), hexane, dichloromethane (DCM).

-

Instrumentation: Standard laboratory glassware with a reflux condenser, magnetic stirrer with heating plate, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp (254 nm), NMR spectrometer (e.g., 400 MHz), Mass Spectrometer (MS), and an FTIR spectrometer.

Protocol: Synthesis of 2-Phenyl-3-(4-methoxybenzyl)quinazolin-4(3H)-one

This protocol details a representative synthesis using benzaldehyde as the coupling partner.

Caption: Figure 2: General Experimental Workflow

Step-by-Step Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-N-(4-methoxybenzyl)benzamide (1.0 eq, e.g., 2.56 g, 10.0 mmol).

-

Reagent Addition: Add benzaldehyde (1.1 eq, e.g., 1.17 g, 11.0 mmol) followed by dimethyl sulfoxide (DMSO, 20 mL). The use of DMSO as a solvent is advantageous as it is a high-boiling polar aprotic solvent capable of facilitating the reaction and acting as a mild oxidant at elevated temperatures.[11]

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at 120 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The disappearance of the starting material and the appearance of a new, less polar spot (visualized under UV light) indicates product formation. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) to remove residual DMSO, followed by a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure 2-phenyl-3-(4-methoxybenzyl)quinazolin-4(3H)-one as a crystalline solid. If recrystallization is insufficient, purification via column chromatography on silica gel may be necessary.

Data and Characterization

The successful synthesis of the target compounds must be confirmed through rigorous spectroscopic analysis.

Representative Spectroscopic Data

The following data are representative for 2-aryl-3-(4-methoxybenzyl)quinazolin-4(3H)-ones. Specific shifts will vary based on the substitution pattern of the aryl group at the 2-position.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.30-8.40 (dd, 1H, Ar-H of quinazolinone ring)

-

δ 7.70-7.85 (m, 2H, Ar-H of quinazolinone ring)

-

δ 7.40-7.60 (m, Ar-H from 2-aryl group and quinazolinone ring)

-

δ 7.10-7.20 (d, 2H, Ar-H of PMB group)

-

δ 6.80-6.90 (d, 2H, Ar-H of PMB group)

-

δ 5.20 (s, 2H, -CH₂- of PMB group)

-

δ 3.80 (s, 3H, -OCH₃ of PMB group)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 162.0-163.0 (C=O)

-

δ 159.0 (C-OCH₃ of PMB)

-

δ 155.0-156.0 (C2 of quinazolinone)

-

δ 147.0-148.0 (C8a of quinazolinone)

-

Aromatic carbons: δ 114.0-136.0

-

δ 55.4 (-OCH₃)

-

δ 46.0 (-CH₂-)

-

-

FT-IR (KBr, cm⁻¹):

-

~1680 cm⁻¹ (C=O stretching, amide)

-

~1605 cm⁻¹ (C=N stretching)

-

~1580, 1470 cm⁻¹ (C=C aromatic stretching)

-

-

Mass Spectrometry (MS): Calculated mass for C₂₂H₁₈N₂O₂ should correspond to the observed [M+H]⁺ peak.

(Note: Spectroscopic data for specific quinazolinone derivatives can be found in the literature.[1][15][19][20])

Expected Results for a Derivative Library

The described protocol is versatile and can be applied to a wide range of aldehydes to generate a library of quinazolinone derivatives.

| Entry | Aldehyde (R-CHO) | Product Structure (R-group at C2) | Typical Yield |

| 1 | Benzaldehyde | Phenyl | 85-95% |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 88-96% |

| 3 | 4-Methylbenzaldehyde | 4-Tolyl | 82-93% |

| 4 | 2-Naphthaldehyde | 2-Naphthyl | 80-90% |

| 5 | Cinnamaldehyde | (E)-Styryl | 75-85% |

Troubleshooting and Key Considerations

-

Low Yield: If the reaction yield is low, ensure all reagents are pure and anhydrous. The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA, 0.1 eq), can facilitate the initial imine formation and may improve yields.[16]

-

Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or temperature (up to 140 °C). Alternatively, using a more efficient oxidative system, such as visible light with a photocatalyst, could drive the reaction to completion under milder conditions.[18]

-

Purification Difficulties: Quinazolinone derivatives can sometimes be challenging to purify. If recrystallization fails, column chromatography using a gradient elution (e.g., from 5% to 40% ethyl acetate in hexane) is often effective.

-

Role of the PMB Group: While the PMB group is stable under these reaction conditions, it can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) if an N-H quinazolinone is the desired final product.[13] This provides an additional avenue for structural diversification.

Conclusion

The use of 2-amino-N-(4-methoxybenzyl)benzamide provides a reliable and versatile entry point for the synthesis of a wide array of 2,3-disubstituted quinazolin-4(3H)-ones. The aldehyde condensation protocol described here is robust, high-yielding, and amenable to the creation of chemical libraries for screening in drug discovery programs. By understanding the underlying mechanism and key experimental parameters, researchers can effectively utilize this methodology to generate novel molecules with significant therapeutic potential.

References

- Approach to the Synthesis of 2,3-Disubstituted-3H-quinazolin-4-ones Mediated by Ph3P–I2.

-

Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

-

Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. e-Publications@Marquette. [Link]

-

Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. [Link]

-

Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate. [Link]

-

An efficient one pot synthesis of 2-amino quinazolin-4(3H). Aurigene Pharmaceutical Services. [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. [Link]

-

Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. RJPT. [Link]

-

One-Pot Synthesis of Quinazolinone Derivatives from Nitro-Compounds with the Aid of Low-Valent Titanium. ACS Publications. [Link]

-

Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing. [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

-

Electrochemical synthesis of 2-substituted quinazolinones from primary benzylic C(sp 3 )–H bonds and 2-aminobenzamides. RSC Publishing. [Link]

-

Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology (RSC Publishing). [Link]

-

Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PMC. [Link]

-

Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC. [Link]

-

Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. PMC - NIH. [Link]

-

Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. PMC - NIH. [Link]

-

Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Preprints.org. [Link]

-

Electrochemical Synthesis of Quinazolinones by the Metal-Free and Acceptor-Free Dehydrogenation of 2-Aminobenzamides. ResearchGate. [Link]

-

Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Research Square. [Link]

-

Copper-Catalyzed Oxidative Cyclization of 2-Aminobenzamide Derivatives: Efficient Syntheses of Quinazolinones and Indazolones. Thieme. [Link]

-

Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. ResearchGate. [Link]

-

Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. PMC - NIH. [Link]

-

Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. PubMed. [Link]

-

ADVANCES IN THE SYNTHESIS OF QUINAZOLINONES VIA THE CONDENSATION OF 2-AMINOBENZAMIDE AND ALDEHYDES: A JOURNEY FROM CLASSICAL TO SUSTAINABLE PROTOCOLS. Zenodo. [Link]

-

4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Taylor & Francis. [Link]

-

Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]

-

The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Universität Wien - u:cris-Portal. [Link]

-

Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes. RSC Publishing. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. aurigeneservices.com [aurigeneservices.com]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epublications.marquette.edu [epublications.marquette.edu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADVANCES IN THE SYNTHESIS OF QUINAZOLINONES VIA THE CONDENSATION OF 2-AMINOBENZAMIDE AND ALDEHYDES: A JOURNEY FROM CLASSICAL TO SUSTAINABLE PROTOCOLS [zenodo.org]

- 12. ghru.edu.af [ghru.edu.af]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 16. Quinazolinone synthesis [organic-chemistry.org]

- 17. Electrochemical synthesis of 2-substituted quinazolinones from primary benzylic C(sp3)–H bonds and 2-aminobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study | MDPI [mdpi.com]

Crystallization methods for 2-amino-N-(4-methoxybenzyl)benzamide purification

An Application Guide to the Purification of 2-amino-N-(4-methoxybenzyl)benzamide via Crystallization

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the purification of 2-amino-N-(4-methoxybenzyl)benzamide using various crystallization methods. As an important intermediate in the synthesis of pharmacologically active compounds, including kinase inhibitors, achieving high purity is paramount.[1] This document moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind effective crystallization. It offers detailed, step-by-step protocols for cooling, anti-solvent, and evaporative crystallization, methods for post-purification analysis, and troubleshooting guidance. The protocols are designed to be self-validating systems, incorporating analytical checkpoints to ensure the desired purity is achieved.

Introduction: The Imperative for Purity

Foundational Principles of Crystallization

Crystallization is a two-step process involving nucleation and crystal growth. Both steps occur from a supersaturated solution, which is a thermodynamically unstable state containing more dissolved solute than can ordinarily be held at a given temperature.[4]

-

Supersaturation: This is the essential driving force for crystallization. It can be achieved by several methods:

-

Cooling: Decreasing the temperature of a saturated solution to a point where the solute's solubility is lower.

-

Solvent Evaporation: Increasing the solute concentration by removing the solvent.[5][6]

-

Anti-solvent Addition: Introducing a second solvent (an "anti-solvent") in which the solute is insoluble, thereby reducing its solubility in the resulting solvent mixture.[4][7]

-

-

Nucleation: This is the initial formation of tiny, stable crystalline nuclei from the supersaturated solution.[5]

-

Crystal Growth: Once nuclei are formed, further solute molecules deposit onto their surface, allowing them to grow into larger, well-defined crystals.[5]

A well-controlled crystallization process, typically involving slow cooling or gradual addition of an anti-solvent, favors crystal growth over nucleation. This leads to the formation of larger, purer crystals, as impurities are less likely to be incorporated into the slowly forming crystal lattice.[2]

Strategic Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization.[8] An ideal solvent for purifying 2-amino-N-(4-methoxybenzyl)benzamide should exhibit the following properties:

-

High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the hot or boiling solvent.

-

Low Solubility at Cold Temperatures: The compound should be significantly less soluble in the cold solvent to maximize recovery.

-

Inertness: The solvent must not react with the compound.[8]

-

Volatility: The solvent should have a relatively low boiling point (typically <100 °C) to be easily removed from the purified crystals during drying.[8]

-

Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after filtration).[2]

Given the structure of 2-amino-N-(4-methoxybenzyl)benzamide (containing amide, amine, ether, and aromatic functionalities), moderately polar solvents are excellent starting points. A related compound, 2-amino-N-(4-methoxyphenyl)benzamide, has been successfully crystallized from ethanol, making it a prime candidate.[9]

Workflow for Solvent Selection

Caption: Logical workflow for selecting an appropriate crystallization solvent.

Recommended Solvents for Screening

| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |

| Ethanol | 78 | Polar Protic | A prime candidate. Known to be effective for similar benzamide derivatives.[9] Good solubility profile for many amides. |

| Isopropanol | 82 | Polar Protic | Similar to ethanol but slightly less polar. May offer a better solubility differential. |

| Acetonitrile | 82 | Polar Aprotic | Often gives excellent results for the recrystallization of amides.[10] |

| Ethyl Acetate | 77 | Moderate Polarity | Good general-purpose solvent. Often used in a solvent pair with a non-polar solvent like hexane.[2] |

| Acetone | 56 | Polar Aprotic | A strong solvent, may need to be used in a solvent pair. Its low boiling point makes it easy to remove. |

| Ethanol/Water | Variable | Polar Protic Pair | A common and effective solvent pair. Dissolve in hot ethanol, add hot water dropwise until cloudy.[2] |

| Ethyl Acetate/Hexane | Variable | Mixed Polarity Pair | Excellent for compounds with intermediate polarity. Dissolve in hot ethyl acetate, add hexane until cloudy.[2] |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol)

This is the most common and straightforward crystallization method.[11] It is ideal when a single solvent with a significant temperature-dependent solubility for the compound is found.

Methodology:

-

Dissolution: Place 1.0 g of crude 2-amino-N-(4-methoxybenzyl)benzamide into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add 10 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.

-

Achieve Saturation: Continue to add ethanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.

-

Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[12]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to remove any residual mother liquor containing impurities.

-

Drying: Dry the crystals under vacuum to a constant weight. Determine the melting point and yield, and assess purity using an appropriate analytical method (see Section 6).

Protocol 2: Anti-Solvent Crystallization (Ethyl Acetate/Hexane)

This method is useful when a single ideal solvent cannot be found. It involves dissolving the compound in a "good" solvent and then adding a miscible "poor" solvent (anti-solvent) to induce precipitation.[4]

Methodology:

-

Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of crude 2-amino-N-(4-methoxybenzyl)benzamide in the minimum amount of hot ethyl acetate.

-

Anti-Solvent Addition: While the solution is still hot, add hexane dropwise with swirling. Continue adding until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

-

Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear solution.

-

Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

-

Collection, Washing & Drying: Collect the crystals by vacuum filtration. Wash with a small amount of a cold ethyl acetate/hexane mixture (using the same approximate ratio as the final crystallization mixture). Dry the crystals under vacuum.

Protocol 3: Evaporative Crystallization

This method is suitable for compounds whose solubility is not strongly dependent on temperature.[5] It involves slowly evaporating the solvent from a solution to increase the solute concentration to the point of supersaturation.[13]

Methodology:

-

Dissolution: Dissolve the crude compound in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature to create a solution that is near, but not at, saturation.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Slow Evaporation: Transfer the filtrate to a clean Erlenmeyer flask. Cover the flask with perforated parafilm or a watch glass that is slightly offset. This allows for slow solvent evaporation.

-

Crystal Growth: Place the flask in a safe, undisturbed location within a fume hood. Crystals will form over a period of hours to days as the solvent evaporates.

-

Collection & Drying: Once a suitable amount of crystals has formed, collect them by vacuum filtration and dry them under vacuum.

General Crystallization Workflow

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Purity Assessment and Characterization

The success of the purification must be validated analytically. A combination of methods is recommended to confirm both the identity and purity of the final product.

-

Thin-Layer Chromatography (TLC): A rapid, qualitative method to check for the presence of impurities. The purified product should appear as a single spot in multiple solvent systems.[14]

-

Melting Point (MP) Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[14] A single, sharp peak is indicative of a high-purity sample. Methods using UV detection are robust for benzamide analysis.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the chemical structure of the purified compound and to detect the presence of any remaining impurities.[14]

-

X-Ray Powder Diffraction (XRPD): This technique is essential for characterizing the specific crystalline form (polymorph) of the API, which is a critical consideration in drug development as different polymorphs can have different physical properties.[17][18]

Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | Too much solvent was used; The solution is not sufficiently supersaturated; Compound is too soluble in the cold solvent. | Boil off some of the solvent to increase concentration and re-cool. Try a different solvent or an anti-solvent method. Gently scratch the inside of the flask with a glass rod to create nucleation sites.[2] |

| "Oiling Out" | The solution became supersaturated at a temperature above the compound's melting point. | Re-heat the solution to dissolve the oil. Add more solvent, then cool again slowly. Use a lower-boiling point solvent or a more dilute solution.[14] |

| Low Recovery/Yield | Too much solvent was used; Premature crystallization during hot filtration; The compound has significant solubility in the cold solvent. | Concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals.[12] Ensure funnel and flask are pre-heated for hot filtration. Ensure adequate cooling time in the ice bath. |

| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product. |

References

- SATHEE. (n.d.). Chemistry Crystallization.

- Myande. (n.d.). Evaporation Crystallization Equipment, Engineering Solution.

- MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.

- UCT Science. (n.d.). SOP: CRYSTALLIZATION.

- ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use.

- Insubria. (n.d.). Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-State Reactivity.

- Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.

- SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling.

- Myande. (n.d.). Cooling/Freezing Crystallization.

- Cooper, V. B., Pearce, G. E. S., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Journal of Pharmacy and Pharmacology, 55(9), 1323–1329.

- Anonymous. (n.d.). Experiment 2: Recrystallization.

- Paterson, D. (2018, May 23). Evaporation, filtration and crystallisation. RSC Education.

- ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization.

- Anonymous. (n.d.). Recrystallization.

- Benchchem. (n.d.). Application Note: Analytical Methods for the Quantification of Benzamides in Biological Samples.

- ResearchGate. (2020, November 2). What is the best technique for amide purification?.

- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification.

- ResearchGate. (2025, August 6). (PDF) Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2.

- Benchchem. (n.d.). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.

- MySkinRecipes. (n.d.). 2-Amino-N-(4-methoxyphenyl)benzamide.

Sources

- 1. 2-Amino-N-(4-methoxyphenyl)benzamide [myskinrecipes.com]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]

- 4. scispace.com [scispace.com]

- 5. evap.myandegroup.com [evap.myandegroup.com]

- 6. Crystallization process guide | industrial use | ANDRITZ [andritz.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]

- 12. athabascau.ca [athabascau.ca]

- 13. Evaporation, filtration and crystallisation | CPD article | RSC Education [edu.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 18. Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Solving solubility issues with 2-amino-N-(4-methoxybenzyl)benzamide in aqueous buffers

Welcome to the technical support guide for 2-amino-N-(4-methoxybenzyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous buffer systems. This guide provides a series of structured FAQs and in-depth troubleshooting protocols to ensure successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubilization of 2-amino-N-(4-methoxybenzyl)benzamide.

Q1: Why is my 2-amino-N-(4-methoxybenzyl)benzamide not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?

A1: The structure of 2-amino-N-(4-methoxybenzyl)benzamide contains multiple aromatic rings and a benzyl group, which contribute to its significant hydrophobicity and inherently low aqueous solubility. Furthermore, the key to its solubility lies with the 2-amino group on the benzamide ring. This is a basic functional group. In neutral or alkaline solutions, this amino group is predominantly in its neutral, uncharged form, which is less soluble in water. To achieve significant aqueous solubility, this group must be protonated (charged), which occurs in acidic conditions.[1][2]

Q2: What is the pKa of 2-amino-N-(4-methoxybenzyl)benzamide and why is it important?

A2: While the experimental pKa for this specific molecule is not readily published, we can estimate it based on structurally similar aromatic amines. Typical aromatic amines have a pKa for their conjugate acid in the range of 4 to 5.[3] The pKa is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral form. According to the Henderson-Hasselbalch equation, to ensure the majority of the compound is in its more soluble, protonated form, the pH of the buffer should be at least 1 to 2 units below the pKa.[4][5] Therefore, aiming for a buffer pH between 2.5 and 3.5 is the most logical starting point for solubilization.

Q3: I see precipitation when I add my acidic stock solution of the compound to my neutral pH cell culture media. What is happening?

A3: This is a common issue known as "fall-out" or precipitation upon dilution. Your acidic stock solution keeps the compound protonated and dissolved. However, when you introduce a small volume of this acidic stock into a large volume of a well-buffered neutral solution like cell culture media, the buffering capacity of the media raises the pH of the final solution back towards neutral. This deprotonates the amino group on your compound, causing it to revert to its poorly soluble neutral form and precipitate out of solution.[6]

Q4: Are there alternatives to pH adjustment for solubilizing this compound?

A4: Yes. If pH adjustment is not compatible with your experimental system (e.g., it harms cells or affects protein stability), several other formulation strategies can be employed. These are generally considered secondary options if pH adjustment is not feasible. Key strategies include:

-

Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can increase solubility.[7][8]

-

Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic compound in their central cavity, increasing its apparent water solubility.[9][10]

-

Surfactants: Micelle-forming surfactants can also be used to solubilize hydrophobic compounds, though they are often less desirable for in-vitro and in-vivo studies due to potential toxicity.[11]

II. Troubleshooting Guide & Protocols

This section provides a systematic, problem-oriented approach to resolving solubility issues.

Problem 1: Compound fails to dissolve during initial stock preparation.

-

Cause: The initial solvent system is inappropriate. The compound is likely poorly soluble in water or neutral buffers at the desired concentration.

-

Solution Workflow:

Protocol 1.1: Preparation of a 10 mM Stock in DMSO

-

Weigh out the required amount of 2-amino-N-(4-methoxybenzyl)benzamide powder.

-

Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.

-

Vortex vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, gently warm the solution in a 40-50°C water bath for 5-10 minutes and vortex again.

-

Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light.

Problem 2: Compound precipitates when diluted from a DMSO stock into an aqueous buffer.

-

Cause: The compound's solubility limit in the final aqueous buffer (even with a small percentage of DMSO) is lower than the target concentration, especially at neutral pH.

-

Solution Workflow: The primary strategy is to use pH to maintain solubility.

Protocol 2.1: pH-Based Solubilization in Aqueous Buffer

This protocol aims to identify the optimal acidic pH for maintaining the solubility of your compound in an aqueous working solution.

Materials:

-

10 mM stock solution of the compound in DMSO.

-